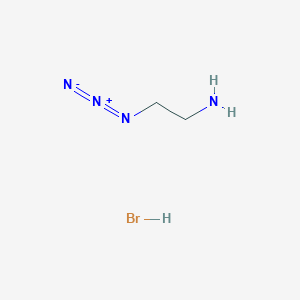
2-Azidoethan-1-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azidoethan-1-amine hydrobromide is a chemical compound that belongs to the class of azides. Azides are known for their ability to release nitrogen gas upon decomposition, making them useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethan-1-amine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with sodium azide. The reaction is carried out in water at elevated temperatures (around 75°C) to facilitate the substitution of the bromine atom with the azide group . The reaction can be summarized as follows:
2-Bromoethylamine hydrobromide+Sodium azide→2-Azidoethan-1-amine hydrobromide+Sodium bromide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azidoethan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as sodium borohydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium borohydride: Used for the reduction of the azide group to an amine.
Copper catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.
Organic solvents: Such as methanol and acetic acid, are commonly used as reaction media.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Azidoethan-1-amine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Bioconjugation: The azide group can be used in click chemistry to attach biomolecules to various surfaces.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Azidoethan-1-amine hydrobromide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, to form new compounds. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Azido-1-propanamine
- 6-Azidohexan-1-amine
- Azido-choline
Comparison
2-Azidoethan-1-amine hydrobromide is unique due to its specific structure and reactivity. Compared to other azido compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. Its hydrobromide form also enhances its solubility in organic solvents, which is advantageous for various synthetic applications .
Eigenschaften
Molekularformel |
C2H7BrN4 |
|---|---|
Molekulargewicht |
167.01 g/mol |
IUPAC-Name |
2-azidoethanamine;hydrobromide |
InChI |
InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H |
InChI-Schlüssel |
QOWBACCUYMWKBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)





![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)


